2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile
Overview
Description
2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile is an organic compound characterized by the presence of a nitrile group attached to a 2-methylpropanenitrile backbone, with two methoxy groups on the phenyl ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3,4-dimethoxyphenethylamine (a phenethylamine class compound), have been found to exhibit activity as a monoamine oxidase inhibitor . This suggests that 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile may also interact with enzymes like monoamine oxidase.
Mode of Action
For instance, it might bind to the active site of the enzyme monoamine oxidase, inhibiting its activity and leading to an increase in the levels of monoamine neurotransmitters .
Biochemical Pathways
If it acts as a monoamine oxidase inhibitor like 3,4-dimethoxyphenethylamine, it could potentially affect the metabolic pathways of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin .
Pharmacokinetics
Compounds with similar structures are often well-absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted in the urine .
Result of Action
If it acts as a monoamine oxidase inhibitor, it could potentially increase the levels of monoamine neurotransmitters in the brain, which could have various effects on mood, cognition, and behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable nitrile source under specific conditions. One common method involves the use of a base-catalyzed condensation reaction, where 3,4-dimethoxybenzaldehyde is reacted with a nitrile compound in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific diseases or conditions.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenylacetonitrile: Similar in structure but with a different substitution pattern on the phenyl ring.
3,4-Dimethoxyphenethylamine: An analogue with an ethylamine group instead of a nitrile group.
3,4-Dimethoxybenzaldehyde: A precursor in the synthesis of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its nitrile group and methoxy-substituted phenyl ring make it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-2-methylpropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-12(2,8-13)9-5-6-10(14-3)11(7-9)15-4/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWDSMNBHDNSTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC(=C(C=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10436891 | |
Record name | 2-(3,4-dimethoxyphenyl)-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10436891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23023-16-7 | |
Record name | 3,4-Dimethoxy-α,α-dimethylbenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23023-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3,4-dimethoxyphenyl)-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10436891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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